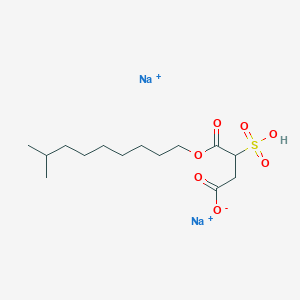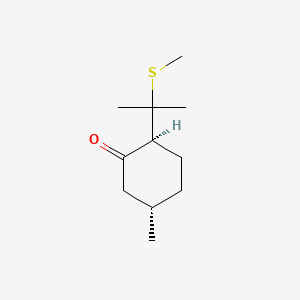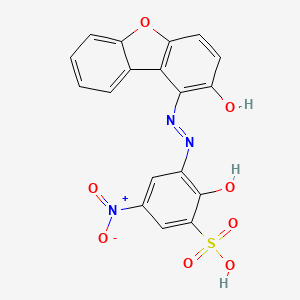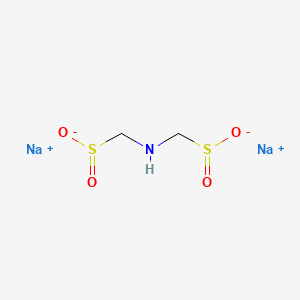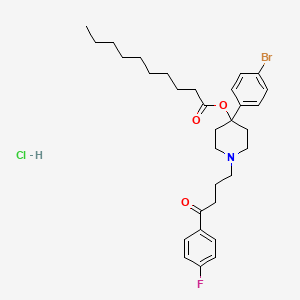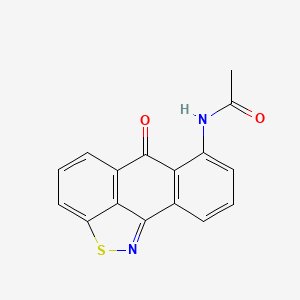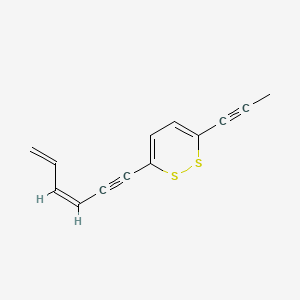
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide is an organic compound that belongs to the class of benzothiazolium salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide typically involves the condensation of 3-ethylbenzothiazolium iodide with 3-methylbenzoxazolium iodide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazolium derivatives.
Substitution: Formation of substituted benzothiazolium compounds.
Scientific Research Applications
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a sensor for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, leading to changes in their structure and function. In biological systems, it may exert its effects by generating reactive oxygen species, disrupting cellular processes, and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium bromide
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium iodide
Uniqueness
2-(3-(3-Ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)-3-methylbenzoxazolium iodide is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
68006-79-1 |
|---|---|
Molecular Formula |
C20H19IN2OS |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-methyl-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C20H19N2OS.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-8-13-19-21(2)15-9-4-6-11-17(15)23-19;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GIEGPGQLTDHWDN-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C\3/N(C4=CC=CC=C4O3)C.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4O3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




